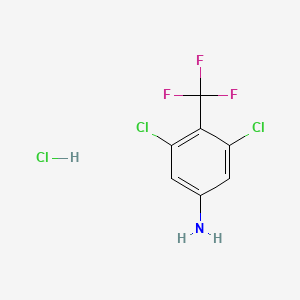

3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of anilines It is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to the benzene ring, along with an aniline group The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride typically involves the following steps:

Nitration: The starting material, 3,5-dichloroaniline, undergoes nitration to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amine group, forming 3,5-dichloro-4-aminobenzene.

Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The aniline group can be oxidized to form corresponding nitroso or nitro compounds, while reduction can lead to the formation of amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution Products: Various substituted anilines.

Oxidation Products: Nitro and nitroso derivatives.

Reduction Products: Amines.

Coupling Products: Biaryl compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals:

- Anticancer Agents : It is utilized in the preparation of compounds that exhibit anti-cancer properties, such as Xarelto (rivaroxaban), which is used for thromboembolic disorders .

- Insecticides : The compound is a precursor to pyrazole-type insecticides like Fipronil, which are effective against a wide range of pests .

Agrochemicals

The compound plays a crucial role in the development of agrochemicals:

- Pesticides : As an intermediate for synthesizing fluoro-containing pesticides, it contributes to the efficacy and stability of agricultural products .

Material Science

In material science, this compound is involved in:

- Polymer Chemistry : It acts as a building block for synthesizing specialty polymers with enhanced thermal and chemical resistance properties .

Case Study 1: Synthesis of Pyrazole Derivatives

A study reported the design and synthesis of novel pyrazole derivatives using this compound as a key starting material. The synthesized compounds exhibited significant antimicrobial activity against various strains, showcasing the compound's potential in drug development .

Case Study 2: Environmental Impact Assessment

Research highlighted the environmental benefits of synthesizing this compound through methods that minimize waste generation. The recovery processes for ammonia during synthesis were emphasized as crucial for reducing environmental contamination .

Data Table: Comparison of Synthesis Methods

| Synthesis Method | Yield (%) | Environmental Impact | Complexity Level |

|---|---|---|---|

| Nitration followed by reduction | Variable | Moderate | High |

| Ammoniation of chlorobenzotrifluoride | Up to 84% | Low | Moderate |

Mecanismo De Acción

The mechanism of action of 3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-3-(trifluoromethyl)aniline: Similar structure but with one chlorine atom.

4-(Trifluoromethyl)aniline: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.

3,5-Dichloroaniline: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.

Uniqueness

3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride is unique due to the combination of chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties

Actividad Biológica

3,5-Dichloro-4-(trifluoromethyl)aniline hydrochloride is a compound with significant biological activity, primarily explored for its antimicrobial and anticancer properties. This article delves into the biological effects of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula for this compound is C7H5Cl2F3N·HCl. The presence of the trifluoromethyl group enhances its lipophilicity and biological potency.

Antimicrobial Activity

Research indicates that this compound exhibits broad-spectrum antimicrobial activity .

- Minimum Inhibitory Concentrations (MICs) :

- Against Staphylococcus aureus: MIC values ranged from 0.070 to 8.95 μM.

- Against Enterococcus faecalis: MIC values ranged from 4.66 to 35.8 μM.

These findings suggest that the compound is effective against both gram-positive and gram-negative bacteria, comparable to standard antibiotics like ampicillin and isoniazid .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines.

- In Vitro Studies :

The mechanism underlying the anticancer activity appears to involve:

- Inhibition of DNA replication.

- Induction of apoptosis and autophagy.

- Modulation of cell attachment through focal adhesion kinase (FAK) signaling pathways .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

-

Staphylococcus aureus Inhibition :

A study demonstrated that compounds similar to this compound inhibited the respiratory chain of S. aureus by over 94% at twice the MIC , suggesting a novel mechanism unrelated to traditional antibiotic pathways . -

Cancer Cell Line Studies :

In a comparative study, it was found that derivatives of this compound were able to significantly reduce cell viability in cancerous cell lines while showing minimal toxicity towards normal cells .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

3,5-dichloro-4-(trifluoromethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N.ClH/c8-4-1-3(13)2-5(9)6(4)7(10,11)12;/h1-2H,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHOOXPXZLCDQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.